molecular formula C9H23I2N3 B2381824 1,1,3,3-Tetraethylguanidine;dihydroiodide CAS No. 2408964-91-8

1,1,3,3-Tetraethylguanidine;dihydroiodide

Cat. No.: B2381824
CAS No.: 2408964-91-8
M. Wt: 427.113
InChI Key: QEFCDFYGRLSJDU-UHFFFAOYSA-N
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Description

It is a salt formed from tetraethylguanidine and dihydroiodide, commonly used as a reagent in organic synthesis.

Preparation Methods

The synthesis of 1,1,3,3-Tetraethylguanidine;dihydroiodide typically involves the reaction of tetraethylguanidine with hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

1,1,3,3-Tetraethylguanidine;dihydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1,1,3,3-Tetraethylguanidine;dihydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl nitriles and alkylthymidines.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals due to its catalytic properties.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraethylguanidine;dihydroiodide involves its interaction with molecular targets through various pathways. It acts as a strong base, facilitating deprotonation reactions and other base-catalyzed processes. The compound’s molecular structure allows it to interact with specific enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

1,1,3,3-Tetraethylguanidine;dihydroiodide can be compared with other guanidine derivatives such as:

    1,1,3,3-Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.

    N,N,N’,N’-Tetramethylguanidine: Another strong base used in similar applications.

    2-tert-Butyl-1,1,3,3-tetramethylguanidine: Used in the preparation of alkyl nitriles and other organic compounds. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and application potential compared to its analogs.

Properties

IUPAC Name

1,1,3,3-tetraethylguanidine;dihydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.2HI/c1-5-11(6-2)9(10)12(7-3)8-4;;/h10H,5-8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFCDFYGRLSJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N(CC)CC.I.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23I2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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